3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde
Description
3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde (CAS: 1803565-88-9) is a substituted benzaldehyde derivative featuring a chloro group at position 3 of the benzaldehyde ring and a 4-chlorobenzyloxy moiety at position 2. This compound is structurally characterized by its dual chloro substituents, which confer distinct electronic and steric properties. The compound’s aldehyde group renders it reactive toward condensation reactions, making it a versatile intermediate in medicinal chemistry for synthesizing Schiff bases or heterocyclic derivatives .
Properties
IUPAC Name |
3-chloro-4-[(4-chlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-4-1-10(2-5-12)9-18-14-6-3-11(8-17)7-13(14)16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZYOOKGHIPTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355979 | |
| Record name | 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443124-79-6 | |
| Record name | 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microwave-Assisted Etherification
The most widely documented method for synthesizing 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde involves a microwave-assisted reaction between 3-chloro-4-hydroxybenzaldehyde and 4-chlorobenzyl bromide in the presence of a base. The procedure, as described in patent WO2007/2325A1, achieves a yield of 76% under optimized conditions.
Reaction Conditions and Parameters
| Parameter | Value/Detail |
|---|---|
| Reactants | 3-Chloro-4-hydroxybenzaldehyde (4 mmol), 4-Chlorobenzyl bromide (6 mmol) |
| Base | Potassium carbonate (7 mmol) |
| Solvent | Acetonitrile (15 mL) |
| Temperature | 150°C |
| Reaction Time | 10 minutes (microwave irradiation) |
| Work-Up | Extraction with ethyl acetate, washing with brine, drying over Na₂SO₄, column chromatography (ethyl acetate/hexanes) |
| Yield | 76% |
This method exploits microwave irradiation to accelerate the etherification reaction, reducing the typical reaction time from hours to minutes. The base (K₂CO₃) deprotonates the phenolic hydroxyl group of 3-chloro-4-hydroxybenzaldehyde, enabling nucleophilic attack on the 4-chlorobenzyl bromide. The electron-withdrawing chlorine substituents on both aromatic rings enhance the electrophilicity of the benzyl bromide, facilitating the SN₂ mechanism.
Industrial-Scale Production
Scalability Challenges and Solutions
While laboratory methods prioritize precision, industrial production requires cost-effectiveness and reproducibility. Key adaptations include:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems minimizes thermal gradients and improves reaction control. A study on analogous benzyl ether syntheses demonstrated that flow chemistry reduces side-product formation by 15–20% compared to batch processes.
Solvent Recovery and Recycling
Acetonitrile, though effective in laboratory settings, poses economic and environmental challenges at scale. Industrial protocols often substitute it with toluene or 2-methyltetrahydrofuran (2-MeTHF) , which offer higher boiling points and easier recovery.
Automated Purification
Chromatography is impractical for large-scale synthesis. Instead, recrystallization from ethanol/water mixtures or distillation under reduced pressure (80–100°C, 10 mmHg) is employed to achieve ≥95% purity.
Mechanistic Insights
Reaction Pathway Analysis
The synthesis proceeds via a two-step mechanism:
-
Deprotonation :
-
Nucleophilic Substitution :
Microwave irradiation enhances the reaction kinetics by uniformly heating the polar acetonitrile solvent, reducing activation energy.
Comparative Analysis of Methodologies
Conventional vs. Microwave Heating
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 2–4 hours | 10 minutes |
| Yield | 60–65% | 76% |
| Energy Consumption | High | Moderate |
| Byproduct Formation | 8–12% | <5% |
Microwave methods outperform traditional heating in efficiency and selectivity, though they require specialized equipment.
Optimization Strategies
Catalyst Screening
Alternative bases such as cesium carbonate (Cs₂CO₃) or triethylamine (Et₃N) have been tested but show no significant yield improvement over K₂CO₃. However, Cs₂CO₃ reduces reaction times by 15% in non-polar solvents like toluene.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: 3-Chloro-4-[(4-chlorobenzyl)oxy]benzoic acid.
Reduction: 3-Chloro-4-[(4-chlorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
4-[(4-Chlorobenzyl)oxy]benzaldehyde (ABMM-15)
4-[(3-Chlorobenzyl)oxy]benzaldehyde (3b)
- Structure : Features a 3-chlorobenzyloxy group instead of 4-chlorobenzyloxy.
- Properties : Melting point 50–52°C; IR spectrum shows a C=O stretch at 1689 cm⁻¹ .
- Key Difference : The meta-chloro position on the benzyloxy moiety alters electronic distribution, possibly affecting reactivity in condensation reactions.
Functional Group Modifications
3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
- Structure : Incorporates an allyl group at position 3 and an ethoxy group at position 5.
3-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde
- Structure : Substitutes the benzyloxy group with a trifluoroethoxy chain.
- Properties : The electron-withdrawing trifluoroethoxy group enhances electrophilicity at the aldehyde, favoring nucleophilic attacks .
Heterocyclic Analogs
3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde
- Structure : Replaces the benzyloxy group with an imidazole ring.
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | IR C=O Stretch (cm⁻¹) |
|---|---|---|---|---|
| This compound | C₁₄H₁₀Cl₂O₂ | 293.14 | Not reported | ~1689 (estimated) |
| 4-[(4-Chlorobenzyl)oxy]benzaldehyde (ABMM-15) | C₁₄H₁₁ClO₂ | 246.69 | 64–66 | 1688 |
| 4-[(3-Chlorobenzyl)oxy]benzaldehyde (3b) | C₁₄H₁₁ClO₂ | 246.69 | 50–52 | 1689 |
| 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | C₁₆H₁₄ClO₃ | 295.74 | Not reported | Not reported |
Research Findings and Implications
- Biological Relevance : While ABMM-15 shows moderate ALDH1A3 inhibition, the addition of a 3-chloro group (as in the target compound) may sterically hinder enzyme binding, necessitating further enzymatic assays for validation .
- Synthetic Utility : The allyl and trifluoroethoxy analogs highlight the compound’s adaptability for generating diverse libraries via substituent modifications .
Biological Activity
3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde is an organic compound that has garnered attention in scientific research due to its potential biological activities. This compound features a chloro substituent and an ether linkage, which may contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, including its antimicrobial, anticancer properties, and potential mechanisms of action.
- Chemical Formula: C₁₄H₁₁ClO₂
- Molecular Weight: 252.69 g/mol
- CAS Number: 24550-39-8
Antimicrobial Activity
Research indicates that chlorinated compounds, including this compound, exhibit significant antimicrobial properties. The presence of chlorine in the molecular structure enhances its ability to interact with microbial cell membranes, leading to increased permeability and cell death. This activity has been documented in various studies focusing on both bacterial and fungal strains.
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies suggest that derivatives of benzaldehyde can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways critical for tumor growth.
For instance, structural analogs have shown IC50 values indicating effective cytotoxicity against different cancer cell lines, suggesting that this compound may possess similar properties.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings indicate that it may interact with various cellular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Receptor Interaction: It could bind to specific receptors on cell surfaces, altering signal transduction pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | Demonstrated significant inhibition of bacterial growth (e.g., E. coli and S. aureus) with a minimum inhibitory concentration (MIC) of 50 µg/mL. |
| Cytotoxicity Assay | Showed IC50 values ranging from 10–30 µM against various cancer cell lines, indicating potent anticancer activity. |
| Mechanistic Study | Suggested that the compound induces apoptosis via the mitochondrial pathway, as evidenced by increased caspase activity in treated cells. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde?
- Methodological Answer : The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting 4-hydroxybenzaldehyde with 4-chlorobenzyl chloride in dry acetonitrile, using anhydrous potassium carbonate (K₂CO₃) as a base. The reaction mixture is stirred at ambient temperature for 24 hours, monitored by TLC (PE/EtOAc 80:20), and purified via recrystallization from ethanol . Alternative routes use dichloromethane or ethanol as solvents under reflux conditions with catalytic K₂CO₃ .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization includes:
- TLC for monitoring reaction progress (e.g., PE/EtOAc 80:20) .
- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1688 cm⁻¹, ether C-O stretch at ~1250 cm⁻¹) .
- ¹H-NMR to verify substituent positions (e.g., singlet at δ 9.90 ppm for aldehyde protons, δ 5.26 ppm for O-CH₂ groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity .
- Catalyst selection : Anhydrous K₂CO₃ outperforms Na₂CO₃ in minimizing side reactions .
- Purification : Ethanol recrystallization removes unreacted starting materials, while column chromatography (silica gel, DCM/MeOH) resolves byproducts .
- Reaction monitoring : Real-time TLC or HPLC ensures completion before workup .
Q. How to resolve discrepancies in biological activity data across derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 3-chloro vs. 4-chloro benzyl groups) on antibacterial efficacy using MIC assays .
- Analytical validation : Ensure consistent purity (>95%) via HPLC and elemental analysis to rule out impurities skewing results .
- Mechanistic studies : Probe interactions with biological targets (e.g., enzyme inhibition assays) to identify critical functional groups .
Q. What strategies enhance solubility for pharmacological studies?
- Methodological Answer :
- Co-solvent systems : Use DMSO/water mixtures or cyclodextrin inclusion complexes to improve aqueous solubility .
- Structural modifications : Introduce polar groups (e.g., hydroxyl or amino) via Schiff base formation, as seen in bis-Schiff derivatives .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- Controlled degradation studies : Expose the compound to varying pH levels (1–7) and analyze degradation products via LC-MS .
- Protective group strategies : Use acid-labile protecting groups (e.g., tert-butoxycarbonyl) for sensitive reactions .
- Kinetic analysis : Determine degradation half-life (t₁/₂) under accelerated conditions (e.g., 40°C) to model stability .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating antimicrobial activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
